

# Application Notes: N-(Azido-PEG3)-N-Boc-PEG3-acid for Bioconjugation

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## Compound of Interest

Compound Name: N-(Azido-PEG3)-N-Boc-PEG3-acid

Cat. No.: B609445

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**N-(Azido-PEG3)-N-Boc-PEG3-acid** is a heterobifunctional, PEG-based linker designed for advanced bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup> Its unique structure incorporates three key functionalities:

- **Carboxylic Acid (-COOH):** Enables covalent linkage to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry (EDC/NHS).
- **Azide (-N<sub>3</sub>):** A versatile functional group for "click chemistry." It can undergo a highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN).<sup>[1][3]</sup> SPAAC is particularly valuable as it proceeds without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.<sup>[4][5][6]</sup>
- **Boc-Protected Amine (-NHBoc):** A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the amine for subsequent modification.<sup>[7][8]</sup>

The dual polyethylene glycol (PEG3) spacers enhance aqueous solubility, reduce steric hindrance, and minimize immunogenicity of the resulting conjugate.[3]

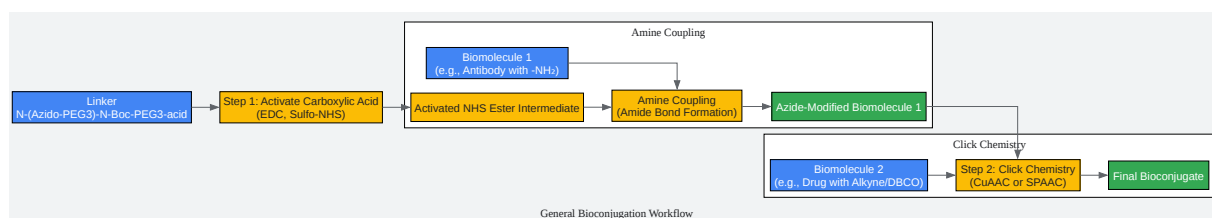
## Physicochemical and Reagent Data

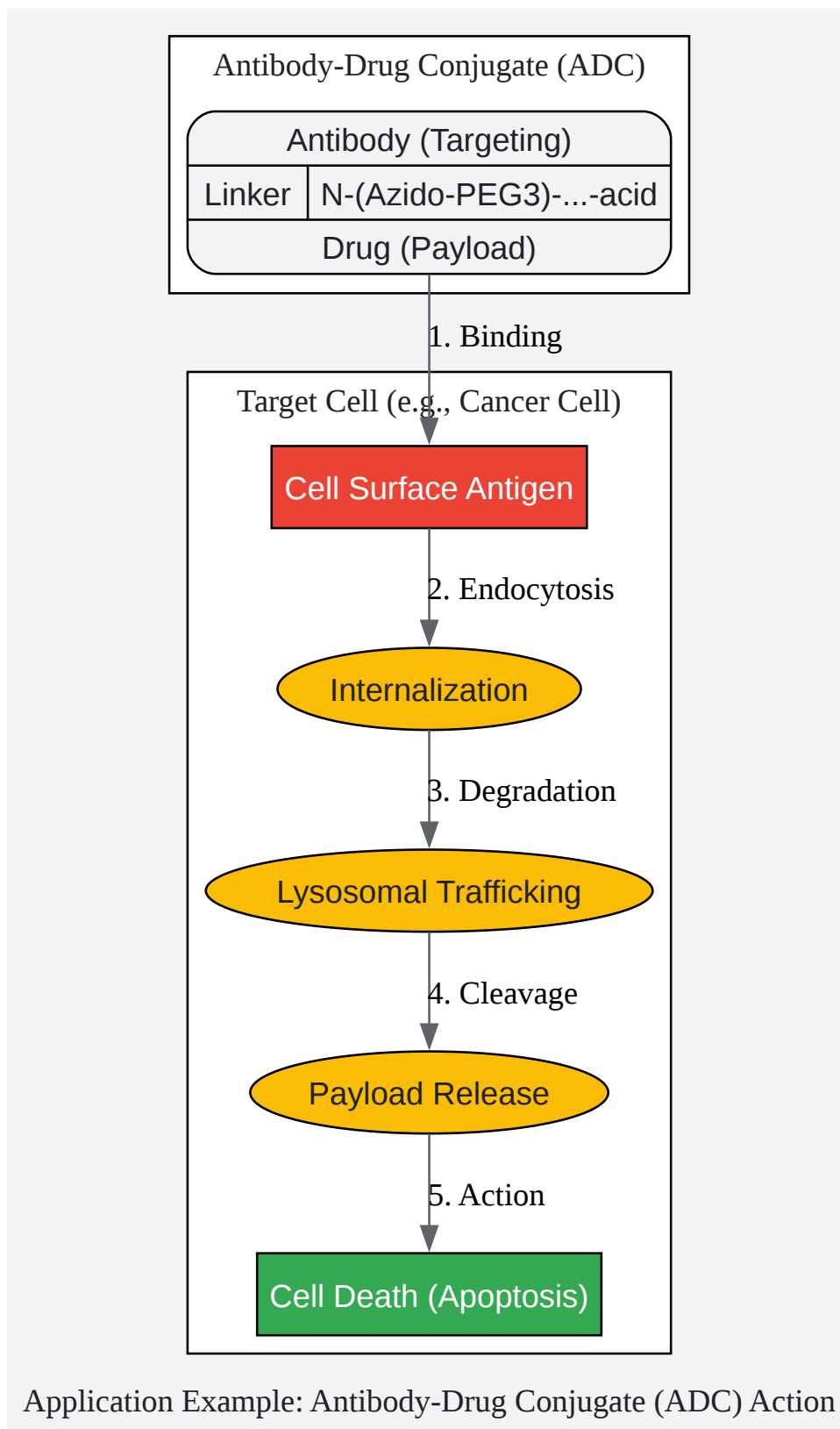
A summary of the linker's properties and common reagents is provided below.

Parameter	Value / Information	Source
Linker Compound Name	N-(Azido-PEG3)-N-Boc-PEG3-acid	[2]
CAS Number	2112731-52-7	[2][3]
Molecular Formula	C <sub>22</sub> H <sub>42</sub> N <sub>4</sub> O <sub>10</sub>	[2][3]
Molecular Weight	522.6 g/mol	[2][3]
Storage Conditions	2-8°C or -20°C, store in a dry, sealed container	[3][9][10]
EDC (CAS 25952-53-8)	1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide	N/A
Sulfo-NHS (CAS 106627-54-7)	N-hydroxysulfosuccinimide	N/A
DBCO-Functionalized Payload	Dibenzocyclooctyne derivative	N/A
Copper (II) Sulfate	CuSO <sub>4</sub>	N/A
THPTA (CAS 75846-13-0)	Tris(3-hydroxypropyltriazolylmethyl)amine	[11]
Sodium Ascorbate	C <sub>6</sub> H <sub>7</sub> NaO <sub>6</sub>	[12]

## Experimental Workflows & Logical Relationships

The versatility of the **N-(Azido-PEG3)-N-Boc-PEG3-acid** linker allows for multiple strategic pathways in bioconjugation. The primary workflow involves a two-step sequential conjugation.





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